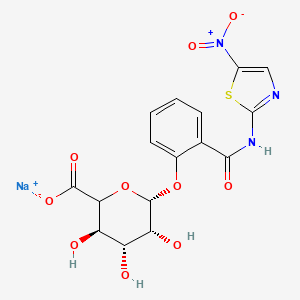

替硝唑酰胺葡糖醛酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tizoxanide Glucuronide, Sodium Salt, also known as Tizoxanide Glucuronide, Sodium Salt, is a useful research compound. Its molecular formula is C₁₆H₁₄N₃NaO₁₀S and its molecular weight is 463.35. The purity is usually 95%.

BenchChem offers high-quality Tizoxanide Glucuronide, Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tizoxanide Glucuronide, Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物代谢中的作用

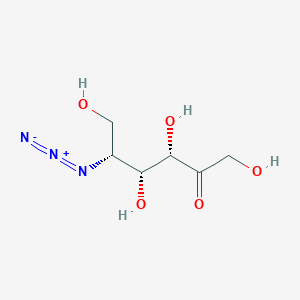

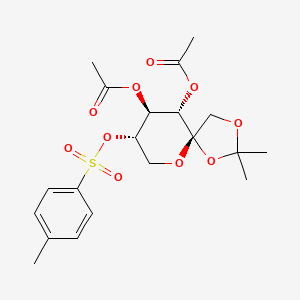

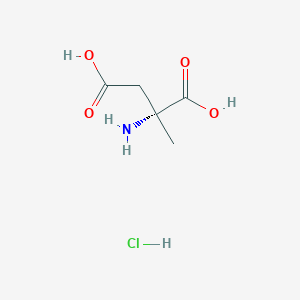

替硝唑酰胺葡糖醛酸钠盐是尿苷二磷酸葡萄糖醛酸转移酶的底物 {svg_1}. 该酶催化尿苷二磷酸将葡萄糖醛酸转移到替硝唑酰胺药物上,形成替硝唑酰胺葡糖醛酸 {svg_2}.

生物体液中的检测和定量

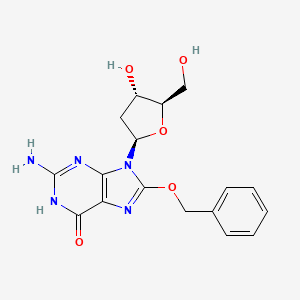

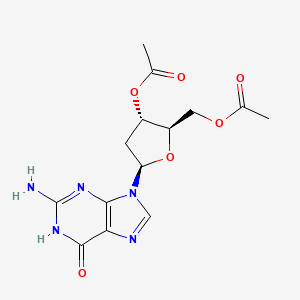

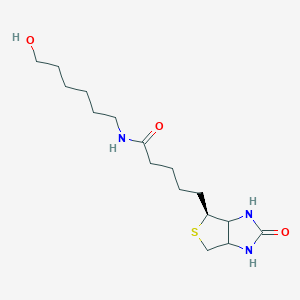

已经优化和验证了一种高效液相色谱方法,用于测定人血浆、尿液和母乳中硝唑酰胺的主要活性代谢物脱乙酰基硝唑酰胺(替硝唑酰胺) {svg_3}. 该方法可用于监测这些生物体液中的替硝唑酰胺水平,这对于理解药物的药代动力学和药效学至关重要 {svg_4}.

抗寄生虫活性

替硝唑酰胺,硝唑酰胺的主要活性代谢物,已被发现对多种原虫感染有效,包括贾第鞭毛虫、阴道毛滴虫、溶组织阿米巴和产气荚膜梭菌 {svg_5}. 据信硝唑酰胺的抗原虫活性是由于干扰了丙酮酸-铁氧还蛋白氧化还原酶(PFOR)酶依赖的电子传递反应,而该反应对于寄生虫的厌氧能量代谢至关重要 {svg_6}.

排泄模式

在人体口服给药后,硝唑酰胺立即完全代谢为替硝唑酰胺 {svg_7}. 替硝唑酰胺是粪便(三分之二剂量)和尿液(三分之一剂量)中唯一发现的产物。母体硝唑酰胺在血浆中未被检测到。 替硝唑酰胺葡糖醛酸已确定为血浆、尿液和胆汁中的主要代谢物 {svg_8}.

作用机制

Target of Action

Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.

Mode of Action

Tizoxanide Glucuronide Sodium Salt acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .

Biochemical Pathways

The biochemical pathway primarily involved with Tizoxanide Glucuronide Sodium Salt is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.

Pharmacokinetics

Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .

Result of Action

The result of the action of Tizoxanide Glucuronide Sodium Salt is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.

Action Environment

The action of Tizoxanide Glucuronide Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .

生化分析

Biochemical Properties

Tizoxanide Glucuronide, Sodium Salt interacts with the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of Tizoxanide Glucuronide .

Cellular Effects

Tizoxanide Glucuronide, Sodium Salt has been studied for its effects on various types of cells. In the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice, Tizoxanide Glucuronide undergoes glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .

Molecular Mechanism

The molecular mechanism of Tizoxanide Glucuronide, Sodium Salt involves the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to tizoxanide, resulting in the formation of Tizoxanide Glucuronide .

Temporal Effects in Laboratory Settings

The effects of Tizoxanide Glucuronide, Sodium Salt over time in laboratory settings have been studied. Following oral administration of nitazoxanide, a maximum tizoxanide plasma concentration is observed within 1–4 hours . Tizoxanide is extensively bound to plasma proteins (>99%), and its urinary elimination half-life is 7.3 hours .

Dosage Effects in Animal Models

The effects of Tizoxanide Glucuronide, Sodium Salt vary with different dosages in animal models. The kinetics of Tizoxanide Glucuronide glucuronidation by the liver and intestinal microsomes followed the Michaelis–Menten or biphasic model .

Metabolic Pathways

Tizoxanide Glucuronide, Sodium Salt is involved in the metabolic pathway of glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .

Transport and Distribution

It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase .

Subcellular Localization

It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase , which is found in the endoplasmic reticulum of cells .

属性

IUPAC Name |

sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNHPDNJXKILF-JSCJDRRHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N3NaO10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

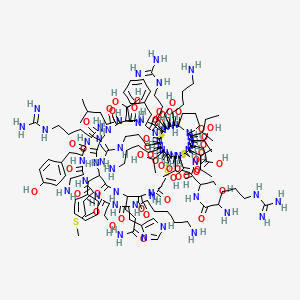

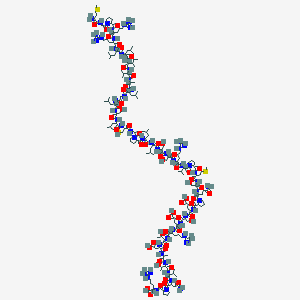

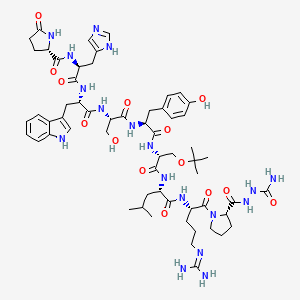

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)